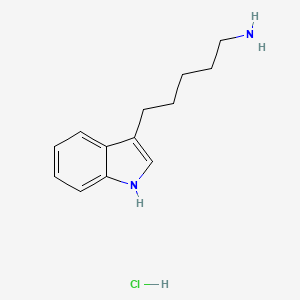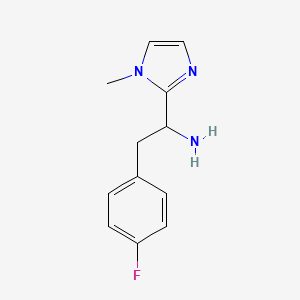
2-Methyl-1-benzofuran-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-benzofuran-3-sulfonyl chloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a sulfonyl chloride group attached to the third position of the benzofuran ring and a methyl group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzofuran-3-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-1-benzofuran. One common method is the reaction of 2-Methyl-1-benzofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The reaction mixture is typically quenched with water or another suitable solvent to isolate the product, which is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-benzofuran-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-benzofuran-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-benzofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of sulfonamides, sulfonate esters, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-benzofuran-3-carbaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.
2-Methylbenzenesulfonyl chloride: Similar sulfonyl chloride group but lacks the benzofuran ring.
2-Butyl-1-benzofuran-3-sulfonyl chloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness: 2-Methyl-1-benzofuran-3-sulfonyl chloride is unique due to the presence of both a benzofuran ring and a sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications. The benzofuran ring provides a rigid and planar structure, while the sulfonyl chloride group offers a reactive site for further functionalization.
Eigenschaften
Molekularformel |
C9H7ClO3S |
|---|---|
Molekulargewicht |
230.67 g/mol |
IUPAC-Name |
2-methyl-1-benzofuran-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChI-Schlüssel |
HYJHFFPAFZVHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2O1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


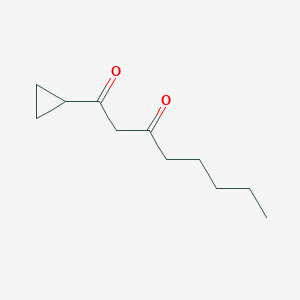
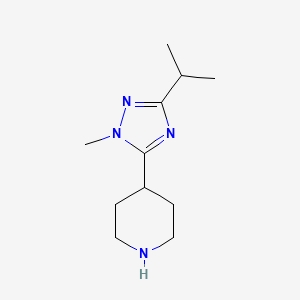
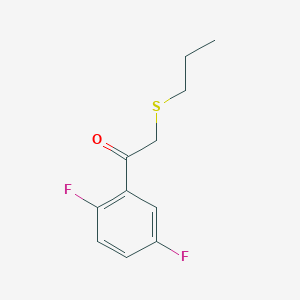
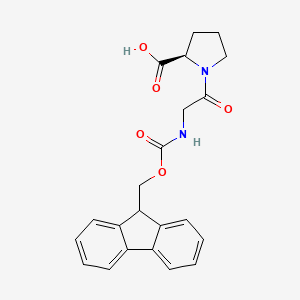


![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
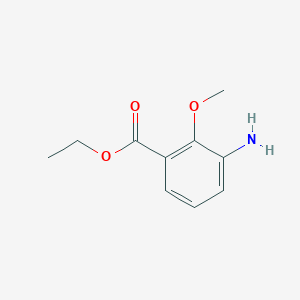

![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)
